molecular formula C14H14O2 B147301 Methyl 2-(1-naphthyl)-propionate CAS No. 72221-62-6

Methyl 2-(1-naphthyl)-propionate

Cat. No. B147301
CAS RN: 72221-62-6
M. Wt: 214.26 g/mol
InChI Key: XULIAJSFPSQIKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(1-naphthyl)-propionate, also known as MNP, is a chemical compound that belongs to the class of aromatic esters. This compound is widely used in various scientific research applications due to its unique properties.

Mechanism Of Action

The mechanism of action of Methyl 2-(1-naphthyl)-propionate is not fully understood. However, it is believed that Methyl 2-(1-naphthyl)-propionate acts as a nucleophile in various organic reactions. Methyl 2-(1-naphthyl)-propionate can undergo a nucleophilic addition reaction with various electrophilic compounds, resulting in the formation of new compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of Methyl 2-(1-naphthyl)-propionate are not well studied. However, Methyl 2-(1-naphthyl)-propionate has been shown to have low toxicity in various animal models. Methyl 2-(1-naphthyl)-propionate has also been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Methyl 2-(1-naphthyl)-propionate in lab experiments is its high purity. Methyl 2-(1-naphthyl)-propionate is readily available in high purity, making it ideal for use in various chemical reactions. However, one of the limitations of using Methyl 2-(1-naphthyl)-propionate is its high cost. Methyl 2-(1-naphthyl)-propionate is a relatively expensive compound, which may limit its use in certain research applications.

Future Directions

There are several future directions for the use of Methyl 2-(1-naphthyl)-propionate in scientific research. One possible direction is the development of new synthetic methodologies using Methyl 2-(1-naphthyl)-propionate as a reagent. Another possible direction is the use of Methyl 2-(1-naphthyl)-propionate in the synthesis of new biologically active compounds. Additionally, the development of new applications for Methyl 2-(1-naphthyl)-propionate in the field of organic synthesis is an area of ongoing research.

Scientific Research Applications

Methyl 2-(1-naphthyl)-propionate has been widely used in scientific research due to its unique properties. One of the most common applications of Methyl 2-(1-naphthyl)-propionate is in the field of organic synthesis. Methyl 2-(1-naphthyl)-propionate is used as a reagent in various organic reactions, including the synthesis of biologically active compounds, such as drugs and natural products. Methyl 2-(1-naphthyl)-propionate has also been used in the synthesis of chiral compounds, which are important in the pharmaceutical industry.

properties

CAS RN

72221-62-6

Product Name

Methyl 2-(1-naphthyl)-propionate

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 2-naphthalen-1-ylpropanoate

InChI

InChI=1S/C14H14O2/c1-10(14(15)16-2)12-9-5-7-11-6-3-4-8-13(11)12/h3-10H,1-2H3

InChI Key

XULIAJSFPSQIKV-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC2=CC=CC=C21)C(=O)OC

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into the cathode chamber of an electrolytic cell divided with an ion-exchange resin diaphragm was placed a solution of 10 mmols of methyl 1-naphthylacetate, 12 mmols of dimethyl sulfate and 1.0 g of tetraethylammonium tosylate in 30 ml of acetonitrile. The anode chamber was supplied with a solution of 2.0 g of tetraethylammonium tosylate in 10 ml of acetonitrile. Constant current electrolysis was conducted at 0.2 A/cm2 with use of platinum for both the cathode and the anode. After passing 1.5 F of electricity per mol of the methyl 1-naphthylacetate at room temperature, the cathode solution was added to a saturated aqueous solution of ammonium chloride and the mixture was extracted twice with ether. The ether was distilled off and the residue was purified by silica gel column chromatography using hexane-ethyl acetate (10:1), giving methyl 1-naphthyl(α-methyl)acetate in a yield of 92%. The spectral data of the ester were as follows.
Quantity
10 mmol
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reactant
Reaction Step One
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12 mmol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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1 g
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catalyst
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30 mL
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solvent
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2 g
Type
catalyst
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10 mL
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solvent
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0 (± 1) mol
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catalyst
Reaction Step Nine

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